molecular formula C29H24ClN3O5 B2809114 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 312586-96-2

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2809114
CAS No.: 312586-96-2
M. Wt: 529.98
InChI Key: RDBAGDTUNPLIMU-UHFFFAOYSA-N
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Description

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C29H24ClN3O5 and its molecular weight is 529.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

A study focused on the synthesis and evaluation of quinolinone derivatives, including compounds with structural similarities to 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, revealed their antioxidant efficiency in lubricating greases. The research indicated that these compounds exhibit significant antioxidant properties, which could be valuable in various scientific applications requiring the protection of materials against oxidative damage. The antioxidant efficiency of these derivatives was correlated with quantum chemical parameters, suggesting a potential route for the rational design of antioxidants based on quinolinone scaffolds (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Activity

Another study explored the design, synthesis, and pharmacological evaluation of new series of pyrazolines based on thiazolidin-4-one derivatives, structurally related to the compound . These derivatives demonstrated significant antimicrobial activity, highlighting the potential of this chemical framework for developing new antimicrobial agents. This research underscores the compound's relevance in the context of antimicrobial resistance, offering a foundation for further exploration of its derivatives as potential antimicrobial agents (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Antimalarial and Antimicrobial Evaluations

Further research into 4-hydroxy-2(1H)-quinolone derived chalcones, pyrazolines, and their antimicrobial, in silico antimalarial activities demonstrated the compound's potential for antimalarial applications. This study provides insights into the development of new antimalarial agents based on quinolone derivatives, suggesting the compound's framework could be instrumental in combating malaria through the design of novel therapeutic agents (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

Properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O5/c1-38-24-10-6-5-9-19(24)23-16-22(32-33(23)25(34)13-14-26(35)36)28-27(17-7-3-2-4-8-17)20-15-18(30)11-12-21(20)31-29(28)37/h2-12,15,23H,13-14,16H2,1H3,(H,31,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBAGDTUNPLIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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